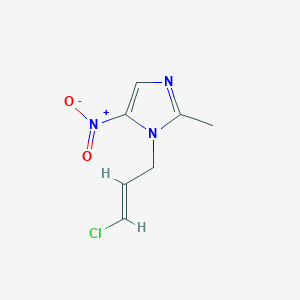

(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole

Description

(E)-1-(3-Chloroallyl)-2-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a 2-methyl-5-nitroimidazole core substituted with a 3-chloroallyl group at the N1 position. Nitroimidazoles are renowned for their broad-spectrum antimicrobial activity, particularly against anaerobic bacteria and protozoa . The chloroallyl substituent introduces steric and electronic effects that may influence the compound’s reactivity, metabolic stability, and target binding.

Properties

CAS No. |

1384752-15-1 |

|---|---|

Molecular Formula |

C7H8ClN3O2 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

1-[(E)-3-chloroprop-2-enyl]-2-methyl-5-nitroimidazole |

InChI |

InChI=1S/C7H8ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h2-3,5H,4H2,1H3/b3-2+ |

InChI Key |

WUVAUFUZWLQWCP-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=NC=C(N1C/C=C/Cl)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC=C(N1CC=CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.

Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated sulfuric acid and nitric acid.

Alkylation: The methyl group is introduced through alkylation, using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chloroallyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group.

Substituted Imidazoles: Formed through nucleophilic substitution of the chloroallyl group.

Scientific Research Applications

(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chloroallyl group can also participate in reactions with nucleophiles in biological systems, further contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Electronic Effects: The 5-nitro group (as in the target compound) is critical for anaerobic activity, as nitro reduction generates reactive intermediates that damage microbial DNA . In contrast, 4-nitro derivatives (e.g., ) may exhibit altered redox potentials and reduced efficacy . Chloroallyl vs.

Antibacterial Activity: Compound 78, a Schiff base derivative with a 5-nitroimidazole core, showed MIC values of 7.1 µM against E. coli, comparable to kanamycin (6.5 µM) . This suggests that bulky aryl substituents (e.g., 4-bromophenyl) can enhance activity without compromising nitroimidazole’s core mechanism. Metronidazole-triazole hybrids () demonstrated activity against S. aureus and P. aeruginosa, highlighting the role of triazole groups in overcoming resistance .

Metabolic Stability :

- Nitroimidazoles with allyl or propargyl substituents often undergo oxidative metabolism. For example, 5-isopropyl-2-nitroimidazole derivatives are metabolized via hydroxylation of the isopropyl chain . The chloroallyl group in the target compound may similarly be oxidized, affecting its half-life.

- Sulfur-containing analogs (e.g., ethylthioethyl in ) are prone to sulfoxidation, which can either detoxify the compound or generate active metabolites .

Research Findings and Implications

Antibacterial Efficacy and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The 3-chloroallyl substituent’s electron-withdrawing nature may stabilize the nitro group during redox cycling, a key step in nitroimidazole activation .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in Compound 78) can enhance binding to bacterial enzymes but may reduce cell permeability .

Metabolic Pathways

- Nitro Group Reduction : A common pathway for nitroimidazoles, generating cytotoxic nitro radicals. Substituents like chloroallyl may slow this process due to steric hindrance .

Chemical Reactivity and Stability

- Metal Coordination : Metronidazole derivatives form stable silver complexes (Ag–N bond length ~2.12 Å) . The chloroallyl group in the target compound may alter metal-binding affinity, impacting applications in metallodrug design.

Biological Activity

(E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole, also known as Ornidazole Impurity 1, is a compound with notable biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article synthesizes existing research findings, including efficacy data, case studies, and comparative analyses with related compounds.

- Molecular Formula : C₇H₈ClN₃O₂

- Molecular Weight : 201.61 g/mol

- CAS Number : 1384752-15-1

The biological activity of this compound is primarily attributed to its nitroimidazole structure, which is known for its ability to generate reactive nitrogen species upon reduction. These species can damage DNA and other cellular components in pathogens, leading to cell death.

Antimicrobial Activity

Research has indicated that derivatives of nitroimidazoles exhibit significant antimicrobial properties. In a comparative study involving various 5-nitroimidazole compounds, this compound demonstrated effectiveness against several protozoan parasites:

| Compound | Target Organism | Minimum Lethal Concentration (MLC) |

|---|---|---|

| This compound | Giardia duodenalis | Similar to metronidazole |

| Trichomonas vaginalis | Similar to metronidazole | |

| Entamoeba histolytica | Not significantly more effective than metronidazole |

In these studies, while the compound was not as effective as metronidazole against all tested organisms, it showed comparable efficacy against metronidazole-resistant strains of Giardia and Trichomonas .

Case Studies

- Antiparasitic Efficacy : A study evaluated the efficacy of various nitroimidazoles against metronidazole-resistant strains of Giardia and Trichomonas. The results indicated that this compound could effectively kill these resistant strains at concentrations similar to those required for metronidazole-sensitive strains .

- Synthesis and Evaluation : Research involving the synthesis of new nitroimidazole derivatives highlighted the potential of this compound in developing drugs for neglected tropical diseases. The compound's structural modifications were explored to enhance its biological activity .

Comparative Analysis with Other Nitroimidazoles

In a broader analysis of nitroimidazoles, including this compound, it was found that:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-1-(3-chloroallyl)-2-methyl-5-nitro-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methyl-5-nitroimidazole with 3-chloroallyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroimidazole intermediates .

- Reaction monitoring : TLC or HPLC to track progress and minimize side products (e.g., Z-isomer formation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry. For instance, the E-configuration shows distinct coupling constants (J = 12–14 Hz) for allylic protons .

- IR Spectroscopy : Identify nitro (1530–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 261.6 for C₇H₇ClN₃O₂) and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages (e.g., C: 38.98%, H: 3.19%, N: 19.00%) to detect impurities .

- HPLC-PDA : Employ reverse-phase columns (C18) with UV detection at 310 nm (λ_max for nitroimidazoles) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : Validate E-configuration via torsional angles and Cl···O nitro non-bonded interactions .

- Case Study : For 1-allyl-3-chloro-5-nitroindazole, SC-XRD confirmed the allyl group orientation with R-factor <0.05 .

Q. What strategies address discrepancies between calculated and experimental spectral data?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism or rotameric equilibria (e.g., nitro group rotation) by variable-temperature studies .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify misassignments .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. How can molecular docking predict the biological activity of derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes like nitroreductases (relevant to antiparasitic activity) .

- Docking Workflow :

Prepare ligand (E-isomer) and receptor (e.g., PDB 3HQ6) in AutoDock Vina.

Score binding poses using hybrid QM/MM methods to account for nitro group polarization.

Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What synthetic routes minimize Z-isomer contamination in the final product?

- Methodological Answer :

- Stereoselective Catalysis : Use Pd-catalyzed allylic substitutions with chiral ligands (e.g., BINAP) to favor E-configuration .

- Microwave-Assisted Synthesis : Short reaction times (10–15 min) reduce thermal equilibration between isomers .

- Chromatographic Separation : Flash chromatography (silica gel, hexane/EtOAc 7:3) to isolate E-isomer .

Data Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis results (e.g., C/H/N deviations >0.4%)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.